molecular formula C12H6Br4O B1530860 2,2',3,4'-Tetrabromodiphenyl ether CAS No. 446254-18-8

2,2',3,4'-Tetrabromodiphenyl ether

Cat. No. B1530860
M. Wt: 485.79 g/mol
InChI Key: HQDQKPAHIDGGMH-UHFFFAOYSA-N
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Description

2,2’,3,4’-Tetrabromodiphenyl ether is a type of polybrominated diphenyl ether (PBDE) that is used as a flame retardant . It is one of the most prominent PBDE congeners detected in the environment and in animal and human tissues . It has a molecular formula of C12H6Br4O .


Synthesis Analysis

While specific synthesis methods for 2,2’,3,4’-Tetrabromodiphenyl ether were not found in the search results, there are studies that investigate its degradation pathways. For instance, one study demonstrated the use of a nanocomposite catalyst consisting of a m-BiVO4/BiOBr heterojunction surface-decorated with Pd nanoparticles in the photocatalytic reductive debromination of PBDEs .


Molecular Structure Analysis

The molecular structure of 2,2’,3,4’-Tetrabromodiphenyl ether includes a total of 24 bonds. There are 18 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic ether .


Chemical Reactions Analysis

Research has shown that 2,2’,3,4’-Tetrabromodiphenyl ether can undergo debromination and methanogenesis in anaerobic soil microcosms . Another study demonstrated the use of a nanocomposite catalyst for the photocatalytic reductive debromination of PBDEs .


Physical And Chemical Properties Analysis

2,2’,3,4’-Tetrabromodiphenyl ether has a density of 2.2±0.1 g/cm3, a boiling point of 404.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Metabolite Identification

  • Hydroxylated Metabolites in Exposed Rats : Analysis of rat feces after oral administration of 2,2',4,4'-tetrabromodiphenyl ether revealed various hydroxylated metabolites, indicating its metabolic transformation in living organisms. Gas chromatography-mass spectrometry (GC-MS) was used for this analysis, highlighting the substance's interaction with biological systems (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006).

Degradation Studies

  • Synergistic Degradation with Vitamin B12 : A study demonstrated a synergistic effect of ball-milled Al particles with vitamin B12 on the degradation of 2,2',4,4'-tetrabromodiphenyl ether. This finding is significant for environmental remediation efforts, showcasing a method for breaking down this persistent pollutant (Yang et al., 2018).

Toxicokinetics in Animals

  • Distribution in Mice : Research on gpt delta transgenic mice administered with 2,2',4,4'-tetrabromodiphenyl ether revealed insights into its absorption, excretion, and metabolism. This study is crucial for understanding the substance's behavior in biological systems and its potential health impacts (Xu et al., 2019).

Photocatalytic Degradation

  • Photo-removal in Liquid Medium : A study on the photo-removal of 2,2',4,4'-tetrabromodiphenyl ether using reduced graphene oxide bridged artificial Z-scheme systems demonstrated a significant removal efficiency under visible light. This research contributes to the development of novel methods for environmental decontamination of persistent organic pollutants (Liang et al., 2019).

Biodegradation

  • Biodegradation by Achromobacter xylosoxidans GYP4 : The bacterium Achromobacter xylosoxidans GYP4 was found to effectively degrade 2,2',4,4'-tetrabromodiphenyl ether. This discovery offers potential biological solutions for remediation of contaminated environments (Wang et al., 2019).

Spectroscopic Studies

  • Vibrational Spectroscopic Investigation : The infrared and Raman spectra of 2,2',4,4'-tetrabromodiphenyl ether were examined, providing critical information on its molecular structure and interactions, useful in environmental and chemical analysis (Qiu et al., 2010).

Molecular Orbital Studies

  • Conformational Properties Analysis : Quantum chemical methods were used to investigate the conformational properties of 2,2',4,4'-tetrabromodiphenyl ether. Understanding its conformational flexibility is key to assessing its environmental fate and risk (Hu et al., 2005).

Safety And Hazards

2,2’,3,4’-Tetrabromodiphenyl ether is known to pose potential health hazards. It has been linked to higher exposure to certain environmental compounds such as 2,2′,4,4′-tetrabromodiphenyl ether that are widely distributed in the food chain . It is also known to cause skin irritation and may cause drowsiness or dizziness .

Future Directions

Future research should focus on fully demonstrating the hazard of 2,2’,3,4’-Tetrabromodiphenyl ether to environmental organisms and human health, especially in the complex exposure reality . More studies are needed to investigate the toxicity patterns and underlying mechanisms .

properties

IUPAC Name

1,2-dibromo-3-(2,4-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-4-5-10(9(15)6-7)17-11-3-1-2-8(14)12(11)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDQKPAHIDGGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)OC2=C(C=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879868
Record name BDE-42
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,4'-Tetrabromodiphenyl ether

CAS RN

446254-18-8
Record name 2,2',3,4'-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-42
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4'-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P153P43XX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
G Marsh, M Athanasiadou, I Athanassiadis… - Chemosphere, 2006 - Elsevier
Faeces from day 1–5 of orally administered 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) in rat have been analysed for hydroxylated metabolites. Six hydroxylated tetrabrominated …
Number of citations: 172 www.sciencedirect.com
CA Erratico, A Szeitz, SM Bandiera - Chemical research in …, 2013 - ACS Publications
Polybrominated diphenyl ethers (PBDEs) were widely used flame retardants that have become persistent environmental pollutants. In the present study, we investigated the in vitro …
Number of citations: 78 pubs.acs.org
H Xu, C Feng, Y Cao, Y Lu, J Xi, J Ji, D Lu, XY Zhang… - Chemosphere, 2019 - Elsevier
2,2′,4,4′-Tetrabromodiphenyl ether (BDE-47) is a predominant polybromodiphenyl ether congener in the environment. Its absorption, excretion, and metabolism in animals have …
Number of citations: 7 www.sciencedirect.com
S Kitamura, S Shinohara, E Iwase… - Journal of Health …, 2008 - jstage.jst.go.jp
The affinity for thyroid hormone receptor (TR) of polybromodiphenyl ethers (PBDEs) and hydroxylated PBDEs was examined. 4-Hydroxy-2, 2, 3, 4, 5-pentabromodiphenyl ether (4-OH-…
Number of citations: 106 www.jstage.jst.go.jp
S Moffatt - 2011 - open.library.ubc.ca
Polybrominated diphenyl ethers (PBDEs) are halogenated aromatic hydrocarbons that have been used as additive flame-retardants in a variety of consumer products since 1965. The …
Number of citations: 3 open.library.ubc.ca
C Erratico - 2013 - open.library.ubc.ca
Polybrominated diphenyl ethers (PBDEs) are flame retardants that were added to many consumer products and have emerged as persistent and bioaccumulative environmental …
Number of citations: 4 open.library.ubc.ca
X Zheng, C Erratico, X Luo, B Mai, A Covaci - Chemosphere, 2016 - Elsevier
Oxidative metabolism of BDE-47, BDE-99, and HBCDs by cat liver microsomes: Implications of cats as sentinel species to monitor human exposure to environmental pollutants - …
Number of citations: 20 www.sciencedirect.com
X Zheng, C Erratico, MAE Abdallah, N Negreira… - Environmental …, 2015 - Elsevier
The in vitro oxidative metabolism of 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47), 2,2′,4,4′,5-pentabromodiphenyl ether (BDE-99), and the individual α-, β- and γ-…
Number of citations: 28 www.sciencedirect.com
RA Hites - Environmental science & technology, 2008 - ACS Publications
This review presents the electron impact (EI) and electron capture negative ionization (ECNI) mass spectra of the polybrominated diphenyl ether (PBDE) flame retardants and of their …
Number of citations: 61 pubs.acs.org
LK Krieger, A Szeitz, SM Bandiera - Chemosphere, 2017 - Elsevier
In the present study, we investigated the oxidative biotransformation of 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) and 2,2′,4,4′,5-pentabromodiphenyl ether (BDE-99) by liver …
Number of citations: 12 www.sciencedirect.com

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